molecular formula C21H21ClN2O3S B2391689 (6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251670-28-6

(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2391689
M. Wt: 416.92
InChI Key: SUEBTPFIJKTPEL-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with several functional groups, including a thiazine ring (a six-membered ring containing one sulfur and one nitrogen atom), a pyrrolidine ring (a five-membered ring containing one nitrogen atom), and a ketone group (a carbon double-bonded to an oxygen atom). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to say exactly what these steps would be. However, they might involve reactions such as nucleophilic substitution (to introduce the chlorine atoms), ring-closing reactions (to form the thiazine and pyrrolidine rings), and carbonyl chemistry (to form the ketone group).



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the rings would give the molecule a certain amount of rigidity, while the chlorine atoms and the ketone group could participate in various types of intermolecular interactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, possibilities include reactions at the chlorine atoms (which are relatively reactive due to the electronegativity of chlorine), reactions involving the sulfur and nitrogen atoms in the thiazine ring, and reactions at the carbonyl group of the ketone.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of the chlorine atoms might make the compound relatively dense and possibly somewhat polar, while the rings might contribute to its rigidity and possibly its boiling and melting points.


Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Summary of Application : This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application : The methods involve using different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants .
  • Results or Outcomes : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : This research focuses on the synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Methods of Application : The methods involve the development of novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
  • Results or Outcomes : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s impossible to say what the safety and hazards of this compound might be.


Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing of its biological activity (if relevant). This could lead to a better understanding of the compound and potentially to new applications.


properties

IUPAC Name

[6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-14-5-7-17(11-15(14)2)24-13-20(21(25)23-9-3-4-10-23)28(26,27)19-8-6-16(22)12-18(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEBTPFIJKTPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

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